molecular formula C20H26N2O4S B4397336 2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE

2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE

Cat. No.: B4397336
M. Wt: 390.5 g/mol
InChI Key: SNSVLMDZTTZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylamino group, a sulfonyl group, and a phenoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(isopropylamino)sulfonyl-2-methylphenol with 4-methylbenzylamine in the presence of acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide
  • 2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE is unique due to its specific substitution pattern on the phenoxy group and the presence of the 4-methylbenzyl moiety

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)22-27(24,25)18-9-10-19(16(4)11-18)26-13-20(23)21-12-17-7-5-15(3)6-8-17/h5-11,14,22H,12-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSVLMDZTTZKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE
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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE
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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE
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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE
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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE
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2-{4-[(ISOPROPYLAMINO)SULFONYL]-2-METHYLPHENOXY}-N~1~-(4-METHYLBENZYL)ACETAMIDE

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